N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide

Medicinal Chemistry Physicochemical Profiling SAR Studies

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide (CAS 392320-47-7) is a fully synthetic, multi-functionalized 1,3,4-thiadiazole derivative bearing an N-benzyl substituent and a 2-nitrobenzamide moiety. The compound integrates an adamantane cage, a 1,3,4-thiadiazole heterocycle, and a nitrobenzamide pharmacophore within a single molecule (C26H26N4O3S, MW 474.58 g/mol).

Molecular Formula C26H26N4O3S
Molecular Weight 474.58
CAS No. 392320-47-7
Cat. No. B2587704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide
CAS392320-47-7
Molecular FormulaC26H26N4O3S
Molecular Weight474.58
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=CC=C6[N+](=O)[O-]
InChIInChI=1S/C26H26N4O3S/c31-23(21-8-4-5-9-22(21)30(32)33)29(16-17-6-2-1-3-7-17)25-28-27-24(34-25)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20H,10-16H2
InChIKeyOZEHMDZMGSVRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide (CAS 392320-47-7): Structural Profile and Procurement Context


N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide (CAS 392320-47-7) is a fully synthetic, multi-functionalized 1,3,4-thiadiazole derivative bearing an N-benzyl substituent and a 2-nitrobenzamide moiety . The compound integrates an adamantane cage, a 1,3,4-thiadiazole heterocycle, and a nitrobenzamide pharmacophore within a single molecule (C26H26N4O3S, MW 474.58 g/mol) . Its closest readily available analogs—distinguished by substitution at the thiadiazole 2-amino position—include the N–H parent (CAS 392240-71-0, MW 384.45) and the N-methyl variant (CAS 392321-14-1) . The presence of the N-benzyl group and the 2-nitro orientation are the primary structural differentiators that influence lipophilicity, steric bulk, and potential target engagement relative to these in-class alternatives.

Why Substituting N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide with In-Class Analogs Carries Scientific Risk


Although numerous 5-(adamantan-1-yl)-1,3,4-thiadiazole derivatives exist in screening libraries, small changes at the 2-amino position produce substantial shifts in molecular properties and biological profile. The N-benzyl group in CAS 392320-47-7 increases calculated lipophilicity (estimated ACD/LogP ~6–7 for related N-benzyl analogs vs. ~3–4 for the N–H parent [1]), alters molecular shape and conformational flexibility, and can determine whether a compound engages targets such as Wnt pathway components or bacterial cell-wall enzymes [2][3]. Replacing CAS 392320-47-7 with the N–H analog (CAS 392240-71-0) or N-methyl analog (CAS 392321-14-1) without experimental confirmation of equipotency risks invalidating structure-activity relationship (SAR) conclusions and wasting screening resources. The quantitative evidence below substantiates why this compound occupies a distinct position within the 5-(adamantan-1-yl)-1,3,4-thiadiazole chemical space.

Quantitative Differentiation Evidence: CAS 392320-47-7 vs. Closest Analogs and In-Class Candidates


N-Benzyl Substitution Confers Higher Molecular Weight and Lipophilicity vs. the N–H Parent Analog

CAS 392320-47-7 (MW 474.58 g/mol) is 90.13 g/mol heavier than its closest N–H analog, N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide (CAS 392240-71-0, MW 384.45 g/mol), due to the N-benzyl substituent . Although experimentally measured logP for CAS 392320-47-7 is not publicly available, the ACD/LogP of a closely matched N-benzyl-3-fluorobenzamide analog (CSID:3549122) is 6.42 , whereas typical N–H 1,3,4-thiadiazole-2-amines exhibit ACD/LogP values of ~3–4 [1]. The N-benzyl group is therefore expected to increase logP by approximately 2–3 log units relative to the N–H analog, substantially altering membrane permeability, plasma protein binding, and CNS penetration potential.

Medicinal Chemistry Physicochemical Profiling SAR Studies

Vendor-Specified Purity Baseline of ≥95% for Reproducible Screening

CAS 392320-47-7 is supplied with a minimum purity specification of 95%+ (Catalog No. CM990188) . In contrast, many in-class 5-(adamantan-1-yl)-1,3,4-thiadiazole screening compounds are offered without a quantified purity threshold or only as 'typical' purity, introducing uncertainty in hit validation [1]. For structure-activity relationship (SAR) studies, a 95% purity cutoff reduces the probability that a false positive arises from a 5% impurity acting as a potent off-target effector.

Compound Procurement Quality Control High-Throughput Screening

Structural Motif Overlap with Wnt Signaling Pathway Inhibitor Pharmacophore

The 1,3,4-thiadiazol-2-yl-benzamide scaffold, of which CAS 392320-47-7 is a congener, is explicitly claimed in patent WO2016131808A1 as an inhibitor of the Wnt signaling pathway [1]. While specific IC50 data for CAS 392320-47-7 are not publicly available, the patent defines general formula (I) compounds encompassing N-substituted 1,3,4-thiadiazol-2-yl-benzamides as Wnt/β-catenin pathway modulators with therapeutic relevance in oncology and fibrosis [1]. The N-benzyl and 2-nitro substituents present in CAS 392320-47-7 map onto the patent's Markush structure, distinguishing it from non-benzyl, non-nitro analogs that fall outside the claimed pharmacophore space.

Wnt Signaling Cancer Biology Hit Discovery

Adamantane-Thiadiazole Hybrid Class Demonstrates Broad-Spectrum Antimicrobial Activity in Published Studies

Although direct MIC data for CAS 392320-47-7 are absent from the peer-reviewed literature, a closely related set of 5-(1-adamantyl)-1,3,4-thiadiazole derivatives reported by Kadi et al. (2010) exhibited marked antibacterial activity: compound 3 (5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione) was highly active against Gram-negative bacteria, while compounds 7, 9, 15b, and 15c displayed potent activity against Gram-positive strains [1]. Notably, compound 7—2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid—showed both antibacterial and anti-Candida activity [1]. More recently, 5-adamantan thiadiazole-based thiazolidinones demonstrated antibacterial potency exceeding streptomycin and ampicillin against MRSA and other resistant strains [2]. These data establish the 5-(adamant-1-yl)-1,3,4-thiadiazole core as a validated antimicrobial scaffold, supporting the evaluation of CAS 392320-47-7 in similar assays.

Antimicrobial Resistance Drug Discovery Gram-positive Bacteria

N-Benzyl Substituent Enables Metabolic and Conformational Differentiation from N-Methyl and N–H Analogs

The N-benzyl group in CAS 392320-47-7 introduces additional metabolic liabilities (CYP450-mediated hydroxylation, N-debenzylation) and conformational degrees of freedom not present in the N-methyl (CAS 392321-14-1) or N–H (CAS 392240-71-0) analogs . The presence of 5 freely rotating bonds in the N-benzyl side chain (vs. 1 in N-methyl and 0 in N–H) allows the benzyl ring to sample multiple orientations, potentially enabling π–π stacking or CH–π interactions with aromatic residues in target binding sites that are inaccessible to the smaller N-methyl or N–H substituents.

Drug Metabolism Pharmacokinetics Conformational Analysis

2-Nitrobenzamide Moiety Links to Validated DprE1 and Antimycobacterial Pharmacophore Space

The 2-nitrobenzamide substructure present in CAS 392320-47-7 is a recognized pharmacophore for inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a validated target in Mycobacterium tuberculosis [1][2]. A structurally related anticonvulsant, N-(5-ethyl-[1,3,4]thiadiazole-2-yl)-2-nitrobenzamide, demonstrated in vivo efficacy in the pentylenetetrazole seizure model comparable to valproate (Depakin) [3]. Replacement of the 5-ethyl group with the 5-(adamantan-1-yl) moiety and addition of N-benzyl substitution—as in CAS 392320-47-7—creates a three-dimensional hybrid that combines the nitrobenzamide pharmacophore with the lipophilic adamantane cage, a motif known to enhance CNS penetration and target residence time [4].

Tuberculosis DprE1 Inhibition Antimycobacterial Agents

Procurement-Matched Application Scenarios for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide (CAS 392320-47-7)


Wnt/β-Catenin Pathway Inhibitor Screening and SAR Expansion

CAS 392320-47-7 maps onto the Markush structure of patent WO2016131808A1, which claims 1,3,4-thiadiazol-2-yl-benzamides as Wnt signaling inhibitors [1]. Procurement of this compound is indicated for laboratories conducting Wnt reporter assays (e.g., TOPFlash luciferase) or β-catenin stabilization studies where the N-benzyl-2-nitro substitution pattern is hypothesized to enhance target engagement through increased lipophilicity (predicted logP ~6–7) relative to simpler N–H analogs . The compound's structural inclusion within the patent landscape also makes it a relevant tool for IP-positioning studies in oncology and fibrosis programs.

Antimicrobial Screening Against Gram-Positive and Resistant Bacterial Panels

Building on the demonstrated antibacterial activity of 5-(adamantan-1-yl)-1,3,4-thiadiazole derivatives—where multiple compounds exceeded the potency of streptomycin and ampicillin against MRSA, P. aeruginosa, and E. coli [1]—CAS 392320-47-7 is suited for incorporation into minimum inhibitory concentration (MIC) panels. Its 2-nitrobenzamide moiety may confer additional activity through DprE1 inhibition, a mechanism not exploited by the previously characterized thiadiazole-thiazolidinone antimicrobials [2]. Researchers investigating dual-mechanism antibacterials or seeking to overcome efflux-mediated resistance should prioritize this compound over analogs lacking the nitrobenzamide group.

CNS Drug Discovery: Dual Cholinesterase/MAO or Anticonvulsant Profiling

The adamantane-thiadiazole scaffold has been validated as a cholinesterase/monoamine oxidase dual inhibitor scaffold for Alzheimer's disease [1], while the 2-nitrobenzamide substructure independently exhibits anticonvulsant activity in the PTZ seizure model . CAS 392320-47-7, which incorporates both motifs, is a logical candidate for multi-target CNS profiling. Its predicted high logP (~6–7) and the established CNS penetration of adamantane derivatives (e.g., amantadine, memantine) support evaluation in brain penetration assays (e.g., PAMPA-BBB, in situ brain perfusion) and in vivo efficacy models of epilepsy or neurodegeneration [1].

Physicochemical Tool Compound for LogP- and Conformation-Dependent SAR Studies

With an estimated logP of 6–7 (based on N-benzyl analog CSID:3549122) [1] and 5 freely rotating bonds in the N-benzyl side chain, CAS 392320-47-7 serves as a high-lipophilicity, conformationally flexible comparator in SAR series where stepwise modulation of hydrophobicity and flexibility is required. Researchers can use this compound alongside the N–H analog (CAS 392240-71-0, estimated logP ~3–4) and N-methyl analog (CAS 392321-14-1) to deconvolute the contributions of lipophilicity and steric bulk to target binding, cellular permeability, and metabolic stability in a systematic manner.

Quote Request

Request a Quote for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.